molecular formula C12H26O3P+ B3366019 Bis(1,3-dimethylbutyl) phosphonate CAS No. 13086-86-7

Bis(1,3-dimethylbutyl) phosphonate

Cat. No.: B3366019
CAS No.: 13086-86-7
M. Wt: 249.31 g/mol
InChI Key: QYSXYFQBDRTBKO-UHFFFAOYSA-N
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Description

Bis(1,3-dimethylbutyl) phosphonate is an organophosphorus compound with the molecular formula C12H27O3P. It is a phosphonic acid ester, characterized by the presence of two 1,3-dimethylbutyl groups attached to a phosphonate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(1,3-dimethylbutyl) phosphonate typically involves the esterification of phosphonic acid with 1,3-dimethylbutanol. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction can be represented as follows:

H3PO3+2C6H13OH(C6H13O)2PO2H+H2O\text{H}_3\text{PO}_3 + 2 \text{C}_6\text{H}_{13}\text{OH} \rightarrow (\text{C}_6\text{H}_{13}\text{O})_2\text{PO}_2\text{H} + \text{H}_2\text{O} H3​PO3​+2C6​H13​OH→(C6​H13​O)2​PO2​H+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

Bis(1,3-dimethylbutyl) phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution.

Major Products Formed

Scientific Research Applications

Bis(1,3-dimethylbutyl) phosphonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of bis(1,3-dimethylbutyl) phosphonate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s phosphonate group mimics the natural substrate of certain enzymes, leading to competitive inhibition. Additionally, its ester groups can interact with cellular membranes, affecting membrane fluidity and function .

Comparison with Similar Compounds

Similar Compounds

  • Bis(1,3-dimethylbutyl) methylphosphonate
  • Bis(1,3-dimethylbutyl) ethylphosphonate
  • Bis(1,3-dimethylbutyl) phenylphosphonate

Uniqueness

Bis(1,3-dimethylbutyl) phosphonate is unique due to its specific ester groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it suitable for specialized applications .

Properties

IUPAC Name

bis(4-methylpentan-2-yloxy)-oxophosphanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O3P/c1-9(2)7-11(5)14-16(13)15-12(6)8-10(3)4/h9-12H,7-8H2,1-6H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYSXYFQBDRTBKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)O[P+](=O)OC(C)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O3P+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70864358, DTXSID701252338
Record name Bis[(4-methylpentan-2-yl)oxy](oxo)phosphanium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70864358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phosphonic acid, bis(1,3-dimethylbutyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701252338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13086-86-7
Record name Bis(1,3-dimethylbutyl) phosphonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013086867
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphonic acid, bis(1,3-dimethylbutyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701252338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(1,3-dimethylbutyl) phosphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.710
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis(1,3-dimethylbutyl) phosphonate
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Bis(1,3-dimethylbutyl) phosphonate
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Bis(1,3-dimethylbutyl) phosphonate
Reactant of Route 5
Bis(1,3-dimethylbutyl) phosphonate
Reactant of Route 6
Bis(1,3-dimethylbutyl) phosphonate

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